molecular formula C13H12N2O B15222273 5-(Isoquinolin-3-yl)pyrrolidin-2-one

5-(Isoquinolin-3-yl)pyrrolidin-2-one

Cat. No.: B15222273
M. Wt: 212.25 g/mol
InChI Key: XNCJJVCYBHBYAL-UHFFFAOYSA-N
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Description

5-(Isoquinolin-3-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidin-2-one ring fused to an isoquinoline moiety. This compound is of significant interest due to its potential biological activities and its utility as a building block in organic synthesis.

Chemical Reactions Analysis

5-(Isoquinolin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-(Isoquinolin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These processes contribute to the compound’s biological activities and its utility in organic synthesis.

Comparison with Similar Compounds

5-(Isoquinolin-3-yl)pyrrolidin-2-one can be compared with other similar compounds such as:

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

5-isoquinolin-3-ylpyrrolidin-2-one

InChI

InChI=1S/C13H12N2O/c16-13-6-5-11(15-13)12-7-9-3-1-2-4-10(9)8-14-12/h1-4,7-8,11H,5-6H2,(H,15,16)

InChI Key

XNCJJVCYBHBYAL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=CC3=CC=CC=C3C=N2

Origin of Product

United States

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